Ethyl 3-(hydroxymethyl)hexanoate
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Overview
Description
. It is an ester derived from hexanoic acid and ethanol. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(hydroxymethyl)hexanoate can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using biocatalysis. Enzymatic synthesis in a solvent-free system has been shown to be effective. For example, using lipase as a catalyst, the reaction can achieve high conversion rates under specific conditions such as a temperature of 50°C, an enzyme dose of 2%, and a molar ratio of acid to alcohol of 1:3 .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)hexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into hexanoic acid and ethanol.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Oxidation: 3-(carboxymethyl)hexanoic acid.
Reduction: 3-(hydroxymethyl)hexanol.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other esters.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)hexanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it acts as a substrate for lipase, undergoing esterification or hydrolysis depending on the reaction conditions . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)hexanoate can be compared with other similar esters:
Ethyl hexanoate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Ethyl 3-methylhexanoate: Has a methyl group instead of a hydroxymethyl group, affecting its chemical properties and uses.
Ethyl benzoate: An aromatic ester with different physical and chemical properties.
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-8(7-10)6-9(11)12-4-2/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZNWKIOIKHPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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